molecular formula C9H10ClF B6282596 1-(chloromethyl)-2-ethyl-3-fluorobenzene CAS No. 1952254-39-5

1-(chloromethyl)-2-ethyl-3-fluorobenzene

Cat. No.: B6282596
CAS No.: 1952254-39-5
M. Wt: 172.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-2-ethyl-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to ensure high yields and minimize side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial to ensure efficiency and sustainability in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-ethyl-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

    1-(Chloromethyl)-2-methylbenzene: Similar structure but lacks the fluorine atom.

    1-(Chloromethyl)-3-fluorobenzene: Similar structure but lacks the ethyl group.

    1-(Bromomethyl)-2-ethyl-3-fluorobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: The presence of both an ethyl group and a fluorine atom can enhance its stability and make it a valuable intermediate in various chemical processes .

Properties

CAS No.

1952254-39-5

Molecular Formula

C9H10ClF

Molecular Weight

172.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.